3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with significant potential in various scientific fields. Its structure incorporates a pyrazole ring, tetrahydro-2H-pyran moiety, and boron-containing groups, which contribute to its unique chemical properties and reactivity. This compound is classified under heterocyclic compounds due to the presence of the pyrazole ring and is recognized for its applications in medicinal chemistry and material science.
The synthesis of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically follows these steps:
The molecular formula of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is , with a molecular weight of approximately 306.21 g/mol. The compound features:
The structural representation can be visualized through its SMILES notation: CC1(C)C(C)(C)OB(C2=C(C)N(C3CCOCC3)N=C2C)O1, indicating the arrangement of atoms and functional groups within the molecule.
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is capable of undergoing several chemical reactions:
The following reagents are commonly employed in reactions involving this compound:
The mechanism of action for 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with various biological targets:
The physical properties of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-y)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-y)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole has several notable applications:
This compound's diverse applications underscore its significance in advancing research across multiple scientific disciplines.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: